molecular formula C13H19N5O B15120639 2-(4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)ethan-1-ol

2-(4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)ethan-1-ol

Cat. No.: B15120639
M. Wt: 261.32 g/mol
InChI Key: MQERHUXZYISKIB-UHFFFAOYSA-N
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Description

2-(4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)ethan-1-ol is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications, particularly as kinase inhibitors and apoptosis inducers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)ethan-1-ol typically involves multiple stepsThe reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium tert-butoxide .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

2-(4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Explored for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of pharmaceuticals and other bioactive compounds

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific kinases. It binds to the active site of these enzymes, preventing their normal function. This inhibition can lead to the induction of apoptosis in cancer cells by disrupting key signaling pathways involved in cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct biological activities. Its ability to act as a multi-targeted kinase inhibitor makes it particularly valuable in therapeutic research .

Properties

Molecular Formula

C13H19N5O

Molecular Weight

261.32 g/mol

IUPAC Name

2-[4-(7-methylpyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol

InChI

InChI=1S/C13H19N5O/c1-16-3-2-11-12(16)14-10-15-13(11)18-6-4-17(5-7-18)8-9-19/h2-3,10,19H,4-9H2,1H3

InChI Key

MQERHUXZYISKIB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1N=CN=C2N3CCN(CC3)CCO

Origin of Product

United States

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